4-amino-5-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol
Overview
Description
4-Amino-5-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring substituted with an amino group, a fluorobenzyl group, and a thiol group
Mechanism of Action
Target of Action
The primary target of 4-amino-5-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol is the 5-HT4 receptor . This receptor plays crucial roles in regulating gastrointestinal motility, enteric neuronal signaling, and visceral pain in the gastrointestinal tract .
Mode of Action
The compound interacts with its target, the 5-HT4 receptor, as an agonist . This means it binds to the receptor and activates it, leading to a series of intracellular events.
Biochemical Pathways
The activation of the 5-HT4 receptor by this compound affects several biochemical pathways. These pathways primarily involve the regulation of gastrointestinal motility and enteric neuronal signaling .
Pharmacokinetics
Similar compounds have been shown to reach peak plasma levels within 05-1 hour after oral administration, followed by a first-order decrease with apparent half-lives of 14-20 hours . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.
Result of Action
The activation of the 5-HT4 receptor by this compound leads to enhanced gastrointestinal motility . This can be beneficial in the treatment of gastrointestinal motility disorders such as irritable bowel syndrome, chronic constipation, functional dyspepsia, and gastroparesis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is classified as a flammable liquid and may be corrosive to metals . It is recommended to store the compound in a well-ventilated place, keep it cool, and store it in a corrosive resistant container with a resistant inner liner . These precautions can help maintain the stability and efficacy of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-5-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorobenzylamine with thiocarbohydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol, leading to the formation of the triazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Types of Reactions:
Oxidation: The thiol group in this compound can undergo oxidation to form disulfides.
Reduction: The compound can be reduced under specific conditions to modify the triazole ring or the substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenating agents, alkylating agents, or acylating agents.
Major Products Formed:
Disulfides: Formed from the oxidation of the thiol group.
Reduced Triazoles: Formed from the reduction of the triazole ring.
Substituted Triazoles: Formed from nucleophilic substitution reactions.
Scientific Research Applications
4-Amino-5-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
- 4-Amino-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol
- 4-Amino-5-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol
- 4-Amino-5-(4-nitrobenzyl)-4H-1,2,4-triazole-3-thiol
Comparison: 4-Amino-5-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, making this compound potentially more effective in certain applications compared to its analogs with different substituents.
Properties
IUPAC Name |
4-amino-3-[(4-fluorophenyl)methyl]-1H-1,2,4-triazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN4S/c10-7-3-1-6(2-4-7)5-8-12-13-9(15)14(8)11/h1-4H,5,11H2,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZYRRNALZBYGTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NNC(=S)N2N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201147445 | |
Record name | 4-Amino-5-[(4-fluorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201147445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
28.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24838164 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
151297-84-6 | |
Record name | 4-Amino-5-[(4-fluorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=151297-84-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-5-[(4-fluorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201147445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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